molecular formula C8H8N2O3S B1326674 4-methyl-1H-benzimidazole-2-sulfonic acid CAS No. 1071368-98-3

4-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B1326674
CAS RN: 1071368-98-3
M. Wt: 212.23 g/mol
InChI Key: BKHHQZSDBCGKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1H-benzimidazole-2-sulfonic acid, also known as BISA, is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .


Molecular Structure Analysis

The molecular formula of 4-methyl-1H-benzimidazole-2-sulfonic acid is C8H8N2O3S . The molecular weight is 212.23 . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

BISA appears as a white to light beige crystalline powder . The molecular weight is 212.23 . Unfortunately, the detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Precursor for Synthesis

This compound serves as a key precursor in the synthesis of various complex molecules. For instance, it can be used to synthesize substituted benzimidazo[1,2-a]quinolones , which are compounds with potential pharmacological activities .

Inhibitor for Glutamate Racemase

4-methyl-1H-benzimidazole-2-sulfonic acid: acts as an inhibitor for glutamate racemase (GR), an enzyme involved in bacterial cell wall synthesis. This makes it a promising candidate for developing antibacterial drugs .

Pharmacological Applications

Benzimidazole derivatives, including this compound, have been found to inhibit various enzymes, leading to therapeutic uses in areas such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine treatments, as well as neurological, endocrinological, and ophthalmological drugs .

Corrosion Inhibition

Recent research has highlighted the role of benzimidazole compounds as corrosion inhibitors. They are studied for their electrochemical properties and potential mechanisms of action in protecting metals from corrosion .

Antioxidant Activity

Derivatives of benzimidazoles have been synthesized and screened for antioxidant activity. These studies are crucial for understanding how these compounds can be used to combat oxidative stress in biological systems .

properties

IUPAC Name

4-methyl-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHQZSDBCGKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-benzimidazole-2-sulfonic acid

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